molecular formula C13H15NO3 B581867 (R)-2-Acetamido-2-(2,3-dihydro-1H-inden-2-yl)acetic acid CAS No. 179185-77-4

(R)-2-Acetamido-2-(2,3-dihydro-1H-inden-2-yl)acetic acid

Cat. No.: B581867
CAS No.: 179185-77-4
M. Wt: 233.267
InChI Key: KIEDTAFHZQIEFB-GFCCVEGCSA-N
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Description

(R)-2-Acetamido-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is a chiral compound that serves as a versatile scaffold in medicinal chemistry and drug discovery. The 2,3-dihydro-1H-indene (indane) moiety is a privileged structure in pharmaceutical design, known for its ability to enhance binding affinity and metabolic stability when incorporated into target molecules . The acetamido and acetic acid functional groups make this compound a valuable precursor for the synthesis of more complex molecules, potentially acting as a key intermediate for protease inhibitors, enzyme substrates, or receptor ligands. Researchers can utilize this compound in the development of potential therapeutic agents for various diseases, leveraging its rigid, bicyclic structure to explore three-dimensional chemical space. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2R)-2-acetamido-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-8(15)14-12(13(16)17)11-6-9-4-2-3-5-10(9)7-11/h2-5,11-12H,6-7H2,1H3,(H,14,15)(H,16,17)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEDTAFHZQIEFB-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1CC2=CC=CC=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](C1CC2=CC=CC=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401188467
Record name 1H-Indene-2-acetic acid, α-(acetylamino)-2,3-dihydro-, (R)-
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Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179185-77-4
Record name 1H-Indene-2-acetic acid, α-(acetylamino)-2,3-dihydro-, (R)-
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Record name 1H-Indene-2-acetic acid, α-(acetylamino)-2,3-dihydro-, (R)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indene-2-acetic acid, α-(acetylamino)-2,3-dihydro-, (R)
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Biochemical Analysis

Biochemical Properties

AC-D-ALPHA-INDANYLGLYCINE plays a significant role in biochemical reactions, particularly in the context of proteomics research. This compound interacts with various enzymes and proteins, influencing their activity and stability. One of the key interactions of AC-D-ALPHA-INDANYLGLYCINE is with proteases, where it acts as a substrate or inhibitor, depending on the specific enzyme involved. The indanyl group in the compound’s structure allows it to fit into the active site of certain enzymes, thereby modulating their activity.

Cellular Effects

The effects of AC-D-ALPHA-INDANYLGLYCINE on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. In particular, AC-D-ALPHA-INDANYLGLYCINE has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Additionally, it can modulate cell signaling pathways by interacting with key signaling proteins, thereby influencing cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, AC-D-ALPHA-INDANYLGLYCINE exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating them. This binding is facilitated by the indanyl group, which provides a unique structural fit. Furthermore, AC-D-ALPHA-INDANYLGLYCINE can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of AC-D-ALPHA-INDANYLGLYCINE can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that AC-D-ALPHA-INDANYLGLYCINE can have sustained effects on cellular function, particularly in in vitro settings. The compound’s stability must be carefully monitored to ensure consistent results.

Dosage Effects in Animal Models

The effects of AC-D-ALPHA-INDANYLGLYCINE vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism. At higher doses, AC-D-ALPHA-INDANYLGLYCINE can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

AC-D-ALPHA-INDANYLGLYCINE is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux and metabolite levels, particularly in pathways related to amino acid metabolism and energy production. Enzymes such as aminotransferases and dehydrogenases are known to interact with AC-D-ALPHA-INDANYLGLYCINE, leading to changes in their activity and the overall metabolic profile of the cell.

Transport and Distribution

Within cells and tissues, AC-D-ALPHA-INDANYLGLYCINE is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. The transport and distribution of AC-D-ALPHA-INDANYLGLYCINE are crucial for its biological activity, as they determine the concentration of the compound at its site of action.

Subcellular Localization

The subcellular localization of AC-D-ALPHA-INDANYLGLYCINE is an important aspect of its function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in this localization process. For example, AC-D-ALPHA-INDANYLGLYCINE may be localized to the mitochondria, where it can influence energy production and metabolic processes.

Biological Activity

(R)-2-Acetamido-2-(2,3-dihydro-1H-inden-2-yl)acetic acid (CAS No. 179185-77-4) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₃H₁₅NO₃
  • Molecular Weight : 233.26 g/mol
  • CAS Number : 179185-77-4

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological potential.

The compound is believed to interact with specific biological targets that influence neurological functions. Its structure suggests potential interactions with neurotransmitter systems, particularly those involved in cognitive processes.

In Vitro Studies

Several in vitro studies have highlighted the compound's effects on cellular models:

  • Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease. It has been shown to inhibit butyrylcholinesterase (BChE), an enzyme associated with the breakdown of acetylcholine, thereby enhancing cholinergic signaling .
  • Cytotoxicity Assessments : Cytotoxicity assays have demonstrated that the compound exhibits low toxicity in various cell lines, suggesting a favorable safety profile for further development .

In Vivo Studies

In vivo studies have provided insights into the compound's efficacy:

  • Cognitive Enhancement : Animal models treated with this compound showed improved memory and learning capabilities, indicating its potential as a cognitive enhancer .
  • Behavioral Studies : Behavioral assessments in rodent models indicated that the compound may ameliorate symptoms associated with cognitive decline, supporting its role in neurodegenerative disease management .

Data Table of Biological Activities

Study TypeEffect ObservedReference
In VitroBChE inhibition
In VitroLow cytotoxicity
In VivoImproved memory and learning
In VivoAmelioration of cognitive decline

Case Studies

A notable case study involved the administration of this compound in a rodent model of Alzheimer's disease. The results indicated significant improvements in cognitive function compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative conditions.

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of (R)-2-Acetamido-2-(2,3-dihydro-1H-inden-2-yl)acetic acid against various pathogens. The compound has been tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The results indicated significant inhibition zones at concentrations of 100 ppm, suggesting its potential use as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

2. Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of specific enzymes. For instance, it exhibits inhibitory activity against arginase, a metalloenzyme involved in the urea cycle. The IC50 values for this inhibition were recorded at 223 nM and 509 nM for human arginase isoforms 1 and 2, respectively . This suggests that it may play a role in regulating nitrogen metabolism and could have implications in treating conditions related to arginine metabolism.

Therapeutic Applications

1. Neurological Research

The unique structural features of this compound position it as a candidate for neurological studies. Its ability to interact with neurotransmitter systems may offer insights into treatments for neurodegenerative diseases or conditions characterized by altered neurotransmission.

Case Study: Neuroprotective Effects

A study explored the neuroprotective effects of this compound in models of oxidative stress. Results indicated that treatment with this compound reduced markers of oxidative damage in neuronal cells, suggesting potential therapeutic applications in neuroprotection .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to derivatives with modifications in the amino-protecting group, esterification, or indane substitution (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Modifications Biological Relevance References
(R)-2-Amino-2-(indan-2-yl)acetic acid C₁₁H₁₃NO₂ 191.23 Free amino group Intermediate in peptide synthesis
Boc-D-(2-INDA)GLY-OH C₁₆H₂₁NO₄ 291.34 Boc-protected amino group Improved stability in solid-phase synthesis
Methyl 2-amino-2-(indan-2-yl)acetate HCl C₁₂H₁₆ClNO₂ 249.72 Esterified carboxylic acid Enhanced cell permeability
N-(5-(Methylthio)-indan-2-yl)acetamide C₁₂H₁₅NOS 229.32 Methylthio substitution on indane Antiplasmodial activity
Delapril Hydrochloride C₂₀H₂₇ClN₂O₅ 410.89 Complex peptidomimetic structure ACE inhibition (hypertension)

Functional Group Modifications

(a) Amino-Protecting Groups
  • Boc Protection: Boc-D-(2-INDA)GLY-OH (C₁₆H₂₁NO₄) exhibits enhanced stability under acidic conditions compared to the acetylated or free amino analogs, making it suitable for peptide coupling reactions .
  • Acetamido Group: The acetyl group in the target compound balances lipophilicity and metabolic stability, avoiding rapid enzymatic degradation observed in free amines (e.g., (R)-2-amino-2-(indan-2-yl)acetic acid) .
(b) Esterification

Methyl ester derivatives (e.g., Methyl 2-amino-2-(indan-2-yl)acetate HCl) show improved cell membrane permeability due to neutralization of the carboxylic acid, a strategy used in prodrug design .

(c) Indane Substitution
  • Methylthio Modification : N-(5-(Methylthio)-indan-2-yl)acetamide demonstrates antiplasmodial activity (IC₅₀ = 0.8 µM against Plasmodium falciparum), highlighting the role of sulfur-based substituents in enhancing bioactivity .
  • Halogenation : Fluorinated analogs (e.g., N-(5-fluoro-indan-2-yl)acetamide) are under investigation for improved CNS penetration .

Antiplasmodial Activity

Indane derivatives with sulfur substitutions (e.g., methylthio or sulfonyl groups) exhibit potent activity against malaria parasites. For example, N-(5-(methylthio)-indan-2-yl)acetamide achieved 67% yield in synthesis and showed moderate antiplasmodial effects .

Enzyme Inhibition

  • ACE Inhibition : Delapril Hydrochloride, a structurally complex indane derivative, inhibits angiotensin-converting enzyme (ACE) with IC₅₀ < 1 nM, validating the indane scaffold’s utility in cardiovascular drug design .

Preparation Methods

Acetylation of Amino Acid Intermediates

The core acetamido group is typically introduced via acetylation of a primary amine. A generalized protocol involves reacting 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid with acetic anhydride in a biphasic water/DMF system. Triethylamine (1.2 equiv) neutralizes the generated acetic acid, driving the reaction to completion. For instance, in the synthesis of (R)-2-acetamido-2-phenylacetic acid, this method achieved 87% yield after acidification and recrystallization. Adapting this to the dihydroindenyl analog would require analogous conditions, with careful pH control to prevent epimerization.

Multi-Step Synthesis from Indane Precursors

Indane Amine Synthesis

The 2,3-dihydro-1H-inden-2-amine precursor is synthesized through regioselective functionalization of indane. A five-step route reported for 5-(methylsulfonyl)-2,3-dihydro-1H-inden-2-amine·HCl involves:

  • Acetylation of 2-aminoindane with acetic anhydride.

  • Chlorosulfonylation to form a sulfonyl chloride intermediate.

  • Reduction to a thiol followed by methylation.

  • Oxidation to a sulfone using mCPBA.

  • Deprotection with HCl.

Adapting this sequence, the acetylated indane amine can be coupled to a glycine derivative via amide bond formation, followed by oxidation to the carboxylic acid.

Nazarov Cyclization for Indane Formation

A novel approach from RSC advances employs 1,3-dithiane-induced Nazarov cyclization to construct spiro-indane structures. While developed for indole derivatives, this method could be modified to generate 2,3-dihydro-1H-inden-2-yl acetic acid precursors. Reacting α-acetamidoacetic acid with a dithiane-containing ketone under acidic conditions may induce cyclization, forming the indane ring system.

Purification and Characterization

Chiral Resolution Techniques

Racemic mixtures of the target compound are resolved using chiral stationary phases (CSPs). For example, Chiralpak IC columns with hexane/ethanol mobile phases separate (R)- and (S)-enantiomers of analogous α-acetamido acids. Crystallization-induced dynamic resolution (CIDR) using chiral auxiliaries like tartaric acid derivatives is another viable strategy.

Spectroscopic Characterization

  • NMR Spectroscopy : The (R)-enantiomer exhibits distinct splitting patterns. In DMSO-d₆, the α-proton resonates as a multiplet near δ 5.6 ppm, while the indane protons appear as multiplets between δ 2.8–3.0 ppm (methylene) and δ 7.0–7.5 ppm (aromatic).

  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 234.1 [M+H]⁺, with fragmentation patterns consistent with acetamide cleavage (m/z 176).

  • IR Spectroscopy : Stretching vibrations at 1678 cm⁻¹ (amide C=O) and 1714 cm⁻¹ (acid C=O) confirm functional groups.

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantageLimitation
Chiral Resolution60–87High enantiopurity (>99% ee)Requires expensive CSPs
Asymmetric Catalysis80–84Streamlined one-pot synthesisLimited substrate scope
Multi-Step Indane50–76Flexible functionalizationLengthy (5+ steps)
Nazarov CyclizationN/ANovel ring-forming approachUntested for target compound

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-2-Acetamido-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, and how can reaction conditions be optimized for enantiomeric purity?

  • Methodological Answer : Synthesis typically involves coupling 2,3-dihydro-1H-indene derivatives with acetamidoacetic acid precursors. Key steps include:

  • Chiral Resolution : Use chiral catalysts or chromatography (e.g., chiral HPLC) to isolate the (R)-enantiomer, as demonstrated for structurally similar indene-based amines .
  • Optimization : Adjust reaction temperature (e.g., reflux in acetic acid, as in thiazole-indole syntheses ), solvent polarity, and stoichiometric ratios to improve yield and purity.
  • Purification : Employ recrystallization (e.g., DMF/acetic acid mixtures ) or gradient elution in reverse-phase HPLC.

Q. How should researchers characterize the stereochemical purity of this compound, and what analytical techniques are most effective?

  • Methodological Answer :

  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers, referencing methods for indenyl-amine derivatives .
  • NMR Spectroscopy : Analyze diastereotopic protons in the indene ring (e.g., 2,3-dihydro-1H-indenyl protons) and acetamido group to confirm stereochemistry .
  • Polarimetry : Measure optical rotation (e.g., [α]D) and compare to literature values for related (R)-configured acetamido acids .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Hazard Mitigation : Avoid inhalation/contact by using fume hoods and PPE (gloves, lab coats), as recommended for structurally related indene derivatives .
  • First Aid : Immediate rinsing with water for skin/eye exposure and medical consultation, following guidelines for amino acid analogs .
  • Storage : Keep in airtight containers at –20°C to prevent hydrolysis, similar to thermally sensitive acetamido compounds .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data observed across different in vitro assays for this compound?

  • Methodological Answer :

  • Assay Validation : Standardize assay conditions (e.g., pH, temperature, cell lines) to minimize variability, as seen in studies of cyclohexyl-acetamido analogs .
  • Purity Analysis : Verify compound integrity via LC-MS to rule out degradation products, a common issue in indene-based molecules .
  • Dose-Response Curves : Perform multiple replicates and statistical analyses (e.g., ANOVA) to confirm activity thresholds .

Q. How does the indene ring's conformation influence the compound's interaction with target biomolecules, and what computational methods are used to model these interactions?

  • Methodological Answer :

  • Conformational Analysis : Use DFT calculations or molecular dynamics to predict the indene ring’s puckering effects on binding affinity .
  • Docking Studies : Employ software like AutoDock Vina to simulate interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory activity ).
  • QSAR Modeling : Corrogate substituent effects on bioactivity using datasets from indene-phosphonic acid derivatives .

Q. How can researchers address challenges in scaling up the synthesis of this compound while maintaining stereochemical fidelity?

  • Methodological Answer :

  • Continuous Flow Systems : Implement microreactors to enhance mixing and temperature control, reducing racemization risks .
  • Catalyst Screening : Test immobilized chiral catalysts (e.g., Proline-derived catalysts) for recyclability and efficiency .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor enantiomeric excess in real time .

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